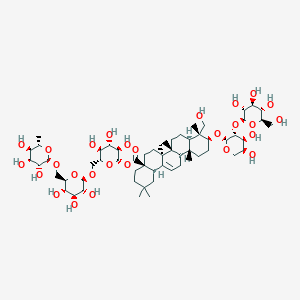

Cauloside F

Description

Properties

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H96O27/c1-24-34(63)39(68)43(72)48(80-24)78-21-29-37(66)41(70)44(73)49(82-29)79-22-30-38(67)42(71)46(75)51(83-30)86-53(76)59-16-14-54(2,3)18-26(59)25-8-9-32-55(4)12-11-33(56(5,23-61)31(55)10-13-58(32,7)57(25,6)15-17-59)84-52-47(35(64)27(62)20-77-52)85-50-45(74)40(69)36(65)28(19-60)81-50/h8,24,26-52,60-75H,9-23H2,1-7H3/t24-,26-,27-,28+,29+,30+,31+,32+,33-,34-,35-,36+,37+,38+,39+,40-,41-,42-,43+,44+,45+,46+,47+,48+,49+,50-,51-,52-,55-,56-,57+,58+,59-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWXBKEINOHVSGJ-FBCAOFFQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)(C)C)O)O)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CC[C@@H]8[C@@]7(CC[C@@H]([C@@]8(C)CO)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H96O27 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1237.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Enigmatic Cauloside F: A Technical Guide for Researchers

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the triterpenoid saponin, Cauloside F. While information on this specific compound remains limited in publicly accessible literature, this document consolidates the currently available data and provides a framework for future research based on established methodologies for similar natural products.

Core Chemical Identity

This compound is a triterpenoid saponin that has been isolated from the plant species Clematis akebioides. Its fundamental chemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₅₉H₉₆O₂₇ | [1] |

| Molecular Weight | 1237.38 g/mol | [1] |

At present, a detailed chemical structure, including the specific arrangement of its aglycone and sugar moieties, has not been published in readily available scientific literature. The elucidation of its complete structure will require comprehensive spectroscopic analysis, primarily through one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with mass spectrometry.

Hypothetical Structure and the Path to Elucidation

Based on its classification as a triterpenoid saponin, the structure of this compound likely consists of a pentacyclic triterpene aglycone linked to one or more sugar chains. The elucidation of its precise structure would follow a well-established experimental workflow.

Caption: A generalized workflow for the isolation and structure elucidation of this compound.

Quantitative Data: The Missing Pieces

A thorough search of scientific databases has not yielded specific quantitative data for this compound, such as ¹H and ¹³C NMR chemical shifts. For the purpose of providing a template for future research, the following tables are presented as a standard format for the presentation of such data once it becomes available.

Table 1: Hypothetical ¹H NMR Data for this compound (in CD₃OD, 500 MHz)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| Aglycone | |||

| H-3 | |||

| H-12 | |||

| ... | |||

| Sugar Moieties | |||

| H-1' | |||

| H-1'' | |||

| ... |

Table 2: Hypothetical ¹³C NMR Data for this compound (in CD₃OD, 125 MHz)

| Position | δC (ppm) |

| Aglycone | |

| C-1 | |

| C-2 | |

| ... | |

| Sugar Moieties | |

| C-1' | |

| C-1'' | |

| ... |

Experimental Protocols: A Generalized Approach

Detailed experimental protocols for the isolation and characterization of this compound are not currently published. However, based on established methods for the separation of triterpenoid saponins from the Clematis genus, a general protocol can be outlined.

4.1. Extraction and Isolation

-

Plant Material Preparation: Dried and powdered aerial parts of Clematis akebioides are subjected to extraction.

-

Solvent Extraction: The plant material is typically extracted sequentially with solvents of increasing polarity, such as n-hexane, ethyl acetate, and methanol, to separate compounds based on their solubility.

-

Preliminary Fractionation: The methanol extract, which is expected to contain the saponins, is then subjected to preliminary fractionation using techniques like column chromatography over silica gel or macroporous resin.

-

Purification: The saponin-rich fractions are further purified using repeated column chromatography, often employing different stationary phases (e.g., C18 reverse-phase silica gel, Sephadex LH-20) and solvent systems. High-performance liquid chromatography (HPLC) is the final step to obtain the pure compound.

4.2. Structure Elucidation

-

Mass Spectrometry: High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of the purified compound, allowing for the deduction of its molecular formula.

-

NMR Spectroscopy:

-

1D NMR: ¹H and ¹³C NMR spectra provide initial information on the types and numbers of protons and carbons in the molecule.

-

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing the connectivity between protons and carbons, thus assembling the structure of the aglycone and the sugar units. NOESY (Nuclear Overhauser Effect Spectroscopy) is used to determine the stereochemistry of the molecule.

-

-

Acid Hydrolysis: To identify the constituent sugar units, the saponin is subjected to acid hydrolysis. The resulting monosaccharides are then identified by comparison with authentic standards using techniques like gas chromatography (GC) or thin-layer chromatography (TLC).

Biological Activity and Signaling Pathways: An Unexplored Frontier

As of the date of this publication, there is no available scientific literature detailing the biological activities of this compound or the signaling pathways it may modulate. Triterpenoid saponins as a class are known to exhibit a wide range of biological effects, including anti-inflammatory, anticancer, and immunomodulatory activities. Future research into this compound could explore its potential in these areas.

A hypothetical signaling pathway that could be investigated, based on the known activities of other saponins, is the NF-κB signaling pathway, a key regulator of inflammation.

Caption: A potential signaling pathway for investigation of this compound's anti-inflammatory activity.

Conclusion and Future Directions

This compound represents an intriguing but largely uncharacterized natural product. The immediate priorities for future research should be the complete elucidation of its chemical structure through rigorous spectroscopic analysis. Once the structure is known, efforts can be directed towards synthesizing the molecule and its analogs to enable more extensive biological screening. Investigating its potential pharmacological activities, particularly in the areas of inflammation and oncology, could unveil novel therapeutic applications. This technical guide provides a foundational roadmap for researchers to embark on the exciting journey of discovery surrounding this compound.

References

Cauloside F: A Technical Guide to Natural Sources and Isolation for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cauloside F, a complex triterpenoid saponin, has garnered interest within the scientific community for its potential pharmacological activities. As a member of the saponin class of natural products, it exhibits structural characteristics that are often associated with a range of biological effects, making it a promising candidate for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed methodologies for its isolation and purification, and a discussion of its potential mechanisms of action based on the current understanding of related compounds.

Natural Sources of this compound

This compound has been identified in plant species belonging to the genera Clematis and Caulophyllum. These plants have a history of use in traditional medicine, and modern phytochemical studies have led to the isolation and characterization of their bioactive constituents, including this compound.

The primary documented sources of this compound include:

-

Clematis akebioides : This flowering plant, a member of the Ranunculaceae family, is a known source of this compound.[1] Various species of Clematis have been investigated for their diverse triterpenoid saponin content.

-

Caulophyllum robustum : Belonging to the Berberidaceae family, this perennial herb is another significant source of related triterpenoid saponins. While specific yield data for this compound from this plant is not extensively documented in readily available literature, studies on the isolation of other caulosides from this species provide valuable insights into extraction and purification strategies.

Isolation and Purification of Triterpenoid Saponins

The isolation of this compound, like other triterpenoid saponins, involves a multi-step process of extraction, fractionation, and chromatographic purification. The general workflow is designed to separate these glycosidic compounds from other plant metabolites.

General Experimental Workflow for Saponin Isolation

The following diagram illustrates a typical workflow for the isolation of triterpenoid saponins from plant material.

Caption: General workflow for the isolation of this compound.

Detailed Experimental Protocol: Isolation from Caulophyllum robustum

The following protocol is based on established methods for the isolation of triterpenoid saponins from Caulophyllum robustum and serves as a representative procedure that can be adapted for other plant sources like Clematis akebioides.

1. Plant Material and Extraction:

-

Air-dried and powdered roots and rhizomes of Caulophyllum robustum (e.g., 10 kg) are extracted with 70% aqueous ethanol at room temperature.

-

The extraction is typically repeated multiple times (e.g., 3 times) to ensure exhaustive extraction of the saponins.

-

The combined ethanol extracts are then concentrated under reduced pressure to yield a crude extract.

2. Fractionation:

-

The crude extract is suspended in water and partitioned successively with a non-polar solvent like petroleum ether to remove lipids and pigments, followed by a moderately polar solvent like ethyl acetate.

-

The aqueous layer is then extracted with water-saturated n-butanol. The n-butanol fraction, containing the crude saponins, is concentrated to dryness.

3. Chromatographic Purification:

-

The crude saponin extract is subjected to column chromatography on a silica gel column, eluting with a gradient of chloroform-methanol-water.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Fractions containing similar saponin profiles are combined and further purified using repeated column chromatography on silica gel, Octadecylsilyl (ODS) silica gel, and Sephadex LH-20.

-

Final purification to obtain this compound is typically achieved through preparative High-Performance Liquid Chromatography (HPLC).

Quantitative Data on Saponin Isolation

The yield of individual saponins can vary significantly depending on the plant source, geographical location, time of harvest, and the specifics of the isolation procedure. The following table summarizes the yields of various triterpenoid saponins isolated from Caulophyllum robustum in a representative study, providing an indication of the potential quantities that can be obtained.

| Compound | Starting Plant Material (dry weight) | Yield (mg) |

| Cauloside A | 10 kg | 50 |

| Cauloside B | 10 kg | 200 |

| Cauloside C | 10 kg | 150 |

| Cauloside D | 10 kg | 300 |

| Cauloside G | 10 kg | 80 |

Note: The yields presented are illustrative and based on a specific study. Actual yields of this compound may differ.

Putative Signaling Pathway: Anti-Inflammatory Action

While the specific signaling pathways modulated by this compound have not yet been elucidated, many triterpenoid saponins are known to exert anti-inflammatory effects by interfering with key inflammatory signaling cascades. A primary target for many anti-inflammatory natural products is the Nuclear Factor-kappa B (NF-κB) pathway.

The diagram below illustrates the putative inhibitory effect of this compound on the NF-κB signaling pathway, a common mechanism of action for anti-inflammatory saponins.

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

In this proposed mechanism, inflammatory stimuli activate the IKK complex, which in turn phosphorylates IκBα. This phosphorylation leads to the degradation of IκBα and the release of the NF-κB dimer (p50/p65). The active NF-κB then translocates to the nucleus, where it induces the transcription of genes encoding pro-inflammatory mediators. It is hypothesized that this compound may inhibit this pathway, potentially by targeting the IKK complex, thereby preventing the activation of NF-κB and reducing the inflammatory response.

Conclusion

This compound represents a compelling natural product for further pharmacological investigation. This guide has outlined its primary natural sources and provided a detailed framework for its isolation and purification. While the precise molecular mechanisms of this compound are yet to be fully understood, the established anti-inflammatory activities of related triterpenoid saponins suggest that its biological effects may be mediated through the modulation of key signaling pathways such as NF-κB. The methodologies and data presented herein provide a solid foundation for researchers and drug development professionals to advance the study of this promising saponin. Further research is warranted to fully characterize the pharmacological profile of this compound and to explore its therapeutic potential.

References

Cauloside F: A Technical Guide for Researchers

An In-depth Review of a Triterpenoid Saponin with Therapeutic Potential

Abstract

Cauloside F is a triterpenoid saponin isolated from Clematis akebioides. As a member of the saponin family, it is characterized by a complex chemical structure and holds potential for a range of biological activities. This technical guide provides a comprehensive overview of this compound, including its chemical properties, and outlines detailed experimental protocols for the investigation of its potential cytotoxic, anti-inflammatory, and signaling pathway-modulating effects. While specific quantitative data on the biological activities of this compound are not currently available in the public domain, this document serves as a foundational resource for researchers and drug development professionals interested in exploring its therapeutic promise.

Introduction to this compound

This compound is a naturally occurring glycoside belonging to the triterpenoid saponin class. It has been identified and isolated from the plant species Clematis akebioides. Triterpenoid saponins are known for their diverse pharmacological effects, including anti-inflammatory, anti-cancer, and immunomodulatory properties. The complex structure of these molecules, consisting of a triterpenoid aglycone linked to one or more sugar chains, contributes to their varied biological functions.

Chemical Properties of this compound:

| Property | Value |

| Molecular Formula | C₅₉H₉₆O₂₇ |

| Molecular Weight | 1237.38 g/mol |

| CAS Number | 60451-47-0 |

| Source | Clematis akebioides |

Potential Biological Activities and Signaling Pathways

While specific studies detailing the biological activities of this compound are limited, triterpenoid saponins isolated from the Clematis genus have demonstrated a range of promising effects, suggesting potential areas of investigation for this compound.

Anticancer Activity

Many triterpenoid saponins exhibit cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis (programmed cell death) and the modulation of key signaling pathways that regulate cell survival and proliferation.

Potential Signaling Pathways to Investigate:

-

PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival, proliferation, and growth. Inhibition of this pathway is a common mechanism for anticancer agents. Natural compounds have been shown to modulate this pathway, making it a relevant target for this compound research.

-

Apoptosis Induction: Triterpenoid saponins can induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key markers for investigation include caspases, Bcl-2 family proteins, and PARP cleavage.

Anti-inflammatory Activity

Inflammation is a key factor in many chronic diseases. Saponins have been reported to possess anti-inflammatory properties by modulating inflammatory signaling pathways.

Potential Signaling Pathways to Investigate:

-

NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Inhibition of NF-κB activation can lead to a reduction in the production of pro-inflammatory cytokines and mediators.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the biological activities of this compound.

Extraction and Isolation of this compound from Clematis akebioides

A general protocol for the extraction and isolation of triterpenoid saponins from plant material is outlined below. This can be adapted and optimized for this compound.

Experimental Workflow for Extraction and Isolation:

Caption: General workflow for the extraction and isolation of this compound.

Methodology:

-

Extraction: The dried and powdered plant material of Clematis akebioides is subjected to extraction with a suitable organic solvent, such as methanol or ethanol, using methods like maceration, Soxhlet extraction, or ultrasound-assisted extraction.

-

Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator.

-

Partitioning: The concentrated extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Saponins are typically enriched in the n-butanol fraction.

-

Chromatographic Separation: The n-butanol fraction is subjected to various chromatographic techniques, including column chromatography over silica gel, Sephadex LH-20, or other suitable stationary phases, to achieve initial separation.

-

Purification: Final purification of this compound is typically achieved using preparative High-Performance Liquid Chromatography (HPLC). The purity of the isolated compound should be confirmed by analytical HPLC and spectroscopic methods (NMR, MS).

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Experimental Workflow for MTT Assay:

Caption: Workflow for determining cytotoxicity using the MTT assay.

Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (typically in a logarithmic series) and a vehicle control (e.g., DMSO). Include a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the log of the compound concentration.

Apoptosis Assessment: Western Blot Analysis

Western blotting can be used to detect changes in the expression levels of key proteins involved in the apoptotic cascade.

Experimental Workflow for Western Blot:

Caption: General workflow for Western blot analysis of apoptotic proteins.

Methodology:

-

Cell Treatment and Lysis: Treat cells with this compound at concentrations around the determined IC50 value. After treatment, harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., cleaved Caspase-3, Bcl-2, Bax, PARP).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensities can be quantified using densitometry software.

Investigation of Signaling Pathways

To investigate the effect of this compound on signaling pathways like NF-κB and PI3K/Akt, Western blotting can be employed to measure the phosphorylation status of key proteins in these pathways.

Hypothetical NF-κB Signaling Pathway Modulation by this compound:

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

Hypothetical PI3K/Akt Signaling Pathway Modulation by this compound:

Caption: Hypothetical inhibition of the PI3K/Akt pathway by this compound.

Quantitative Data

As of the date of this publication, there is no publicly available quantitative data (e.g., IC50 values) specifically for the cytotoxic or anti-inflammatory activities of this compound. The tables below are provided as templates for researchers to populate with their experimental findings.

Table 1: Cytotoxicity of this compound against various cancer cell lines (Template)

| Cell Line | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |

| e.g., MCF-7 (Breast) | |||

| e.g., A549 (Lung) | |||

| e.g., HCT116 (Colon) |

Table 2: Anti-inflammatory activity of this compound (Template)

| Assay | IC50 (µM) |

| e.g., NO production in LPS-stimulated RAW 264.7 cells | |

| e.g., IL-6 secretion in LPS-stimulated RAW 264.7 cells | |

| e.g., TNF-α secretion in LPS-stimulated RAW 264.7 cells |

Conclusion and Future Directions

This compound, a triterpenoid saponin from Clematis akebioides, represents a promising natural product for further investigation. Based on the known activities of related compounds, it is plausible that this compound may possess anticancer and anti-inflammatory properties. The experimental protocols detailed in this guide provide a solid framework for elucidating its biological activities and mechanisms of action. Future research should focus on obtaining quantitative data for its effects on various cancer cell lines and in models of inflammation. Furthermore, in-depth studies are required to confirm its interaction with key signaling pathways such as NF-κB and PI3K/Akt. Such research will be crucial in determining the therapeutic potential of this compound and its viability as a lead compound for drug development.

An In-depth Technical Guide to the Known Biological Activities of Cauloside F and Related Triterpenoid Saponins

Disclaimer: Direct experimental data on the biological activities of Cauloside F is exceedingly scarce in publicly available scientific literature. Therefore, this guide provides a comprehensive overview of the known biological activities of closely related triterpenoid saponins isolated from the same plant genera, primarily Clematis and Caulophyllum. This information is intended to provide a foundational understanding for researchers, scientists, and drug development professionals, with the explicit understanding that these findings may not be directly transferable to this compound.

Overview of this compound and Related Compounds

This compound is a triterpenoid saponin that has been isolated from plants such as Clematis akebioides.[1] Triterpenoid saponins are a diverse group of naturally occurring glycosides known for a wide range of pharmacological properties, including cytotoxic, anti-inflammatory, and antifungal activities.[2][3] Given the lack of specific data for this compound, this guide will focus on the activities of other oleanane-type saponins, particularly those isolated from Clematis mandshurica and the crude saponin extracts from Caulophyllum thalictroides (blue cohosh).

Cytotoxic Activity of Related Saponins

Several triterpenoid saponins isolated from Clematis mandshurica have demonstrated cytotoxic effects against various cancer cell lines.

Quantitative Data for Cytotoxic Activity

| Compound | Cell Line | IC50 (µM) | Reference |

| Mandshunoside A | HCT 116 (colorectal cancer) | 2.1 | [4] |

| HT-29 (colorectal cancer) | 3.7 | [4] | |

| Mandshunoside B | HCT 116 (colorectal cancer) | 2.5 | [4] |

| HT-29 (colorectal cancer) | 3.3 | [4] |

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The cytotoxic activity of saponins is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[5][6][7]

Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, forming a purple formazan product. The amount of formazan is directly proportional to the number of living cells.

Methodology:

-

Cell Seeding: Cancer cells (e.g., HCT 116, HT-29) are seeded in 96-well plates at a density of 1,000 to 80,000 cells per well and incubated for 24 hours to allow for attachment.[5]

-

Compound Treatment: The cells are then treated with various concentrations of the test saponin (e.g., Mandshunoside A or B) and a positive control (e.g., Paclitaxel) for a specified period (typically 48 or 72 hours).[4]

-

MTT Addition: Following incubation, the culture medium is removed, and a fresh medium containing MTT solution (final concentration 0.5 mg/mL) is added to each well. The plates are then incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.[5]

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength between 550 and 600 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Experimental Workflow for MTT Assay

Anti-inflammatory Activity of Related Saponins

Triterpenoid saponins from Clematis and Caulophyllum species have shown potential anti-inflammatory effects.[8][9][10] This activity is often assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Quantitative Data for Anti-inflammatory Activity

| Compound/Extract | Cell Line | Activity | IC50 / Inhibition | Reference |

| Mandshunoside G | RAW 264.7 | Inhibition of NO production | IC50: 12.7 µM | [11] |

| Mandshunoside H | RAW 264.7 | Inhibition of NO production | IC50: 8.3 µM | [11] |

| Blue Cohosh Saponins | Microglia | Inhibition of NO production | Dose-dependent | [9] |

| Clematomandshurica Saponin A | - | COX-2 Inhibition | IC50: 2.66 µM | [12] |

| Clematomandshurica Saponin B | - | COX-2 Inhibition | IC50: 2.58 µM | [12] |

Experimental Protocol: Nitric Oxide (NO) Production Assay in Macrophages

Principle: The production of nitric oxide, a pro-inflammatory mediator, by LPS-stimulated macrophages is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[13][14]

Methodology:

-

Cell Seeding: Murine macrophage cells (e.g., RAW 264.7) are seeded in 96-well plates and allowed to adhere.

-

Compound Pre-treatment: Cells are pre-treated with various concentrations of the test saponin for 1 hour.

-

LPS Stimulation: The cells are then stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response and NO production.

-

Incubation: The plates are incubated for 24 hours.

-

Griess Reaction: An aliquot of the culture supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[14]

-

Absorbance Measurement: After a short incubation period at room temperature, the absorbance is measured at approximately 540 nm.

-

Data Analysis: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of inhibition of NO production is calculated relative to LPS-stimulated cells without saponin treatment.

Signaling Pathway: Putative Anti-inflammatory Mechanism of Triterpenoid Saponins

Antifungal Activity of Related Saponins

Oleanane-type saponins have been reported to possess antifungal properties.

Quantitative Data for Antifungal Activity

| Compound | Fungal Strain | MIC80 (µg/mL) | Reference |

| Oleanolic acid 3-O-β-D-xylopyranosyl-(1→3)-α-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranoside | Trichophyton rubrum | 8 | [15] |

| Oleanolic acid 3-O-α-L-arabinopyranosyl-(1→3)-α-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranoside | Trichophyton rubrum | 8 | [15] |

| Candida albicans | 8 | [15] |

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

Principle: The broth microdilution method is a standard technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[16][17][18][19]

Methodology:

-

Preparation of Inoculum: A standardized suspension of the fungal strain (e.g., Candida albicans) is prepared in a suitable broth medium (e.g., RPMI 1640).

-

Serial Dilution of Compound: The test saponin is serially diluted in a 96-well microtiter plate containing the broth medium.

-

Inoculation: Each well is inoculated with the fungal suspension. A positive control (fungus and medium without saponin) and a negative control (medium only) are included.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the saponin at which there is no visible growth of the fungus. This can be assessed visually or by measuring the absorbance.

Experimental Workflow for Broth Microdilution Assay

Conclusion and Future Directions

While this compound remains a largely uncharacterized triterpenoid saponin, the documented cytotoxic, anti-inflammatory, and antifungal activities of its structural relatives from the genera Clematis and Caulophyllum suggest that it may possess similar pharmacological properties. The provided experimental protocols and mechanistic diagrams, based on related compounds, offer a solid framework for initiating research into the biological activities of this compound. Future studies should focus on the isolation and purification of this compound to enable direct evaluation of its bioactivities. Such research will be crucial in determining its potential as a lead compound for the development of new therapeutic agents.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Saponins as cytotoxic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Investigating the Anti-Inflammatory Activity of Saponin-Rich Extracts from Selected Medicinal Plants | Innovations in Biological Science Vol. 10 [stm.bookpi.org]

- 4. tandfonline.com [tandfonline.com]

- 5. assaygenie.com [assaygenie.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. broadpharm.com [broadpharm.com]

- 8. Anti-Inflammatory Effect of Triterpene Saponins Isolated from Blue Cohosh (Caulophyllum thalictroides) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-Inflammatory Effect of Triterpene Saponins Isolated from Blue Cohosh (Caulophyllum thalictroides) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Novel triterpene saponins isolated from Clematis mandshurica and their inhibitory activities on NO production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Triterpene saponins from clematis mandshurica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Suppression of nitric oxide production in mouse macrophages by soybean flavonoids accumulated in response to nitroprusside and fungal elicitation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mjas.analis.com.my [mjas.analis.com.my]

- 15. Triterpenoid saponins from the pulp of Sapindus mukorossi and their antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. youtube.com [youtube.com]

Potential Mechanism of Action of Cauloside F: A Technical Guide for Researchers

Disclaimer: As of late 2025, specific experimental data on the mechanism of action of Cauloside F is not available in the public domain. This guide, therefore, presents a hypothesized mechanism of action based on its classification as a triterpenoid saponin. The information herein is extrapolated from studies on structurally related compounds and the general biological activities of this class of molecules. All experimental data, protocols, and signaling pathways described are illustrative and should be adapted for empirical validation with this compound.

This compound, a triterpenoid saponin isolated from Clematis akebioides, belongs to a class of natural products known for their diverse pharmacological activities, including anti-cancer properties.[1][2] While direct evidence is pending, the potential mechanism of action of this compound in cancer cells is likely to involve the induction of apoptosis and modulation of key signaling pathways, consistent with the established activities of other triterpenoid saponins.[3][4][5]

Hypothesized Core Mechanism: Induction of Apoptosis

Triterpenoid saponins are well-documented inducers of apoptosis in various cancer cell lines.[3][6] The pro-apoptotic effects are often mediated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

1. Intrinsic Apoptotic Pathway:

The intrinsic pathway is a primary mechanism for saponin-induced apoptosis.[3] This pathway is initiated by intracellular stress, leading to changes in the mitochondrial membrane potential.

-

Modulation of Bcl-2 Family Proteins: Triterpenoid saponins can alter the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.[4] An increased Bax/Bcl-2 ratio is a hallmark of apoptosis induction, leading to mitochondrial outer membrane permeabilization (MOMP).

-

Cytochrome c Release and Apoptosome Formation: MOMP results in the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome.

-

Caspase Activation: The apoptosome activates caspase-9, an initiator caspase, which in turn cleaves and activates effector caspases like caspase-3 and caspase-7. These executioner caspases are responsible for the cleavage of cellular substrates, resulting in the characteristic morphological changes of apoptosis.[3]

2. Extrinsic Apoptotic Pathway:

Some saponins can also trigger the extrinsic pathway by interacting with death receptors on the cell surface, such as Fas or TRAIL receptors. This leads to the recruitment of FADD and the activation of caspase-8, which can then directly activate effector caspases or cleave Bid to tBid, further amplifying the mitochondrial apoptotic cascade.

Potential Signaling Pathways Modulated by this compound

Based on studies of other triterpenoid saponins, this compound may exert its anti-cancer effects by modulating one or more of the following signaling pathways:

-

PI3K/Akt/mTOR Pathway: This is a crucial survival pathway that is often dysregulated in cancer. Many triterpenoid saponins have been shown to inhibit the phosphorylation of PI3K, Akt, and mTOR, leading to the suppression of cell proliferation and survival signals.[3][4]

-

NF-κB Signaling Pathway: The transcription factor NF-κB plays a significant role in inflammation, immunity, and cancer cell survival. Some saponins can inhibit the activation of NF-κB, thereby sensitizing cancer cells to apoptosis.[4]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in the regulation of various cellular processes, including proliferation, differentiation, and apoptosis. Triterpenoid saponins can modulate the activity of different MAPK family members (ERK, JNK, p38) to induce apoptosis.[4]

Below is a diagram illustrating the potential signaling pathways that this compound, as a triterpenoid saponin, might modulate to induce apoptosis in cancer cells.

Caption: Hypothesized signaling pathways modulated by this compound leading to apoptosis.

Data Presentation: Cytotoxic Activities of Triterpenoid Saponins (Illustrative Examples)

While quantitative data for this compound is unavailable, the following table summarizes the cytotoxic activities of other triterpenoid saponins against various cancer cell lines to provide a contextual framework.

| Triterpenoid Saponin | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| Hederacolchiside A1 | MCF-7 (Breast) | MTT | 5.8 | (Wang et al., 2018a)[4] |

| Polyphyllin VII | HT-29 (Colon) | MTT | 1.5 | (He et al., 2020)[4] |

| Paris Saponin II | HCT 116 (Colon) | MTT | 2.5 | (Chen et al., 2019)[4] |

| Jujuboside B | A549 (Lung) | CCK-8 | 10.2 | (Li L et al., 2021)[4] |

| Saikosaponin-A | HepG2 (Liver) | MTT | 23.5 | (Du et al., 2021)[4] |

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols: A General Workflow for Investigating the Anti-Cancer Mechanism of a Saponin

The following outlines a general experimental workflow that can be adapted to investigate the mechanism of action of this compound.

1. Cell Viability and Cytotoxicity Assays:

-

Objective: To determine the cytotoxic effect of this compound on cancer cells.

-

Methodology:

-

Culture selected cancer cell lines (e.g., HeLa, MCF-7, A549) in appropriate media.

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with a range of concentrations of this compound for 24, 48, and 72 hours.

-

Assess cell viability using assays such as MTT, MTS, or CCK-8, which measure metabolic activity.

-

Calculate the IC50 value for each cell line at each time point.

-

2. Apoptosis Assays:

-

Objective: To confirm that cell death occurs via apoptosis.

-

Methodology:

-

Annexin V/Propidium Iodide (PI) Staining: Treat cells with this compound at its IC50 concentration. Stain with Annexin V-FITC and PI and analyze by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Caspase Activity Assays: Use colorimetric or fluorometric assays to measure the activity of key caspases (caspase-3, -8, -9) in cell lysates after treatment with this compound.

-

Western Blot Analysis of Apoptotic Proteins: Analyze the expression levels of key apoptotic proteins (Bcl-2, Bax, cleaved caspase-3, PARP) in cell lysates by Western blotting.

-

3. Cell Cycle Analysis:

-

Objective: To determine if this compound induces cell cycle arrest.

-

Methodology:

-

Treat cells with this compound.

-

Fix cells in ethanol and stain with PI.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

-

4. Analysis of Signaling Pathways:

-

Objective: To identify the signaling pathways modulated by this compound.

-

Methodology:

-

Western Blot Analysis: Treat cells with this compound for various time points. Analyze the phosphorylation status and total protein levels of key components of suspected signaling pathways (e.g., p-Akt, Akt, p-mTOR, mTOR, p-NF-κB, IκBα) by Western blotting.

-

Below is a diagram illustrating a general experimental workflow for investigating the anti-cancer properties of a novel compound like this compound.

Caption: General workflow for investigating the anti-cancer mechanism of this compound.

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be elucidated, its classification as a triterpenoid saponin provides a strong basis for hypothesizing its anti-cancer activities. It is anticipated that this compound induces apoptosis in cancer cells through the modulation of the intrinsic and/or extrinsic apoptotic pathways, and by targeting key cell survival signaling cascades such as the PI3K/Akt/mTOR and NF-κB pathways.

Future research should focus on empirically validating these hypotheses through a systematic investigation using the experimental workflows outlined above. Such studies will be crucial in determining the therapeutic potential of this compound as a novel anti-cancer agent.

References

- 1. This compound | TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Saponins in Cancer Treatment: Current Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Effects of saponins from Chinese herbal medicines on signal transduction pathways in cancer: A review [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. styvalley.com [styvalley.com]

The Bioactive Potential of Caulosides: A Technical Review for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caulosides, a class of triterpenoid saponins predominantly found in plants of the Caulophyllum genus, have emerged as a subject of significant interest in pharmacognosy and drug development. These natural compounds have demonstrated a spectrum of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects. This technical guide provides a comprehensive literature review of the bioactivity of caulosides, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers exploring the therapeutic potential of these fascinating molecules.

Data Presentation: Bioactivity of Caulosides and Related Saponins

While specific quantitative data for all individual caulosides remains an area of active research, the following tables summarize the available data on the cytotoxic and anti-inflammatory activities of caulosides and structurally related triterpenoid saponins. The lack of extensive quantitative data for every cauloside highlights a key opportunity for future research in this field.

Table 1: Cytotoxic Activity of Triterpenoid Saponins (IC50 values in µM)

| Compound/Extract | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| Cauloside C (Qualitative) | Various Cancer Cell Lines | Cytotoxic effects reported, but specific IC50 values are not widely available in the reviewed literature. Further quantitative studies are required. | - | - |

| Cauloside D (Qualitative) | Various Cancer Cell Lines | Cytotoxic effects reported, but specific IC50 values are not widely available in the reviewed literature. Further quantitative studies are required. | - | - |

| Camelliasaponin B1 | A549 (Lung Carcinoma) | >20 | - | - |

| Camelliasaponin B1 | HeLa (Cervical Cancer) | >20 | - | - |

| Camelliasaponin B1 | HepG2 (Hepatocellular Carcinoma) | >20 | - | - |

| Camelliasaponin B2 | A549 (Lung Carcinoma) | >20 | - | - |

| Camelliasaponin B2 | HeLa (Cervical Cancer) | >20 | - | - |

| Camelliasaponin B2 | HepG2 (Hepatocellular Carcinoma) | >20 | - | - |

| Julibroside J8 | BGC-823 (Gastric Cancer) | <5 | - | - |

| Julibroside J8 | A549 (Lung Carcinoma) | <5 | - | - |

| Julibroside J8 | HCT-116 (Colon Cancer) | <5 | - | - |

| Julibroside J8 | HepG2 (Hepatocellular Carcinoma) | <5 | - | - |

Note: The data for Camelliasaponins and Julibrosides are included due to their structural similarity to caulosides and to provide a broader context for the cytotoxic potential of this class of compounds.

Table 2: Anti-inflammatory Activity of Caulosides and Related Compounds

| Compound | Assay | Cell Line | Endpoint | IC50/Effect |

| Cauloside D | LPS-induced Nitric Oxide Production | Macrophages | Nitric Oxide (NO) Inhibition | Inhibition of iNOS expression reported[1] |

| Caulosides A-D | LPS-induced Cytokine Production | RAW264.7 Macrophages | TNF-α, IL-1β, IL-6 | Significant suppression reported |

Note: Quantitative IC50 values for the anti-inflammatory activity of individual caulosides are not consistently reported in the reviewed literature. The table reflects the reported qualitative effects.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key bioassays frequently cited in the study of cauloside bioactivity.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow Diagram:

MTT Assay Workflow for Cytotoxicity Assessment.

Protocol:

-

Cell Seeding: Seed cells (e.g., HeLa, A549, HepG2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the cauloside in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for a further 24 to 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS). The accumulation of nitrite, a stable metabolite of NO, in the culture medium is quantified using the Griess reagent.

Workflow Diagram:

Griess Assay Workflow for NO Inhibition.

Protocol:

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the cauloside for 1 hour.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.

-

Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

-

Supernatant Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.

-

Griess Reaction: In a new 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubation and Measurement: Incubate the plate at room temperature for 10 minutes and measure the absorbance at 540 nm.

-

Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The percentage of nitric oxide inhibition is calculated by comparing the absorbance of the cauloside-treated groups with the LPS-stimulated control group.

Signaling Pathways Modulated by Caulosides

The bioactivity of caulosides is underpinned by their interaction with key cellular signaling pathways. While the precise molecular targets for each cauloside are still being elucidated, evidence suggests their involvement in the modulation of inflammatory and apoptotic pathways.

Inhibition of the NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including iNOS, TNF-α, IL-1β, and IL-6. Cauloside D has been reported to inhibit the expression of iNOS and proinflammatory cytokines, suggesting a potential role in modulating the NF-κB pathway.[1]

Hypothesized Inhibition of NF-κB Pathway by Cauloside D.

Disclaimer: The precise molecular target of Cauloside D within the NF-κB pathway is not definitively established in the reviewed literature. This diagram represents a plausible mechanism based on the reported downstream effects.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. Both pathways converge on the activation of a cascade of proteases called caspases, which execute the dismantling of the cell. The cytotoxic effects of some triterpenoid saponins are attributed to their ability to induce apoptosis.

References

The Anti-inflammatory Potential of Cauloside F: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cauloside F, a triterpenoid saponin, is a constituent of plants from the Caulophyllum genus, notably Caulophyllum robustum.[1] Triterpenoid saponins as a class are recognized for a spectrum of pharmacological activities, including potent anti-inflammatory effects.[2][3] While extensive research on specific caulosides is ongoing, the anti-inflammatory properties of extracts from Caulophyllum robustum suggest the therapeutic potential of its individual components, including this compound.[1][4] This technical guide synthesizes the current understanding of the anti-inflammatory mechanisms of related compounds and provides detailed experimental protocols for the evaluation of this compound.

Putative Anti-inflammatory Mechanisms of Action

Based on studies of closely related triterpenoid saponins and extracts of Caulophyllum robustum, the anti-inflammatory activity of this compound is likely mediated through the modulation of key signaling pathways involved in the inflammatory cascade. The primary proposed mechanisms include the inhibition of pro-inflammatory mediators and cytokines through the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[5][6][7]

Inhibition of Pro-inflammatory Mediators

This compound is anticipated to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2), key mediators of inflammation. This is likely achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for their synthesis.[8][9][10]

Regulation of Pro-inflammatory Cytokines

The production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) is a hallmark of the inflammatory response. Triterpenoid saponins have been shown to suppress the expression of these cytokines at both the mRNA and protein levels.[11][12]

Quantitative Data on Related Compounds

| Compound/Extract | Assay | Cell/Animal Model | Key Findings | Reference |

| Caulophyllum robustum Maxim extract (CRME) | LPS-induced inflammation | RAW264.7 cells | Dose-dependent reduction in gene expression of TNF-α, IL-1β, and IL-6. | [1] |

| Caulophyllum robustum Maxim extract (CRME) | Collagen-induced arthritis | DBA/1J mice | Significant reduction in arthritis index, limb swelling, and synovial membrane damage. Decreased levels of IL-1, IL-6, TNF-α, and PGE2. | [1] |

| Triterpenoid Saponins from Polygala japonica | Carrageenan-induced paw edema | Mice | Significant anti-inflammatory effects in both phases of acute paw edema. | [2] |

| Triterpenoid Saponins from Ilex pubescens | LPS-induced inflammation | RAW 264.7 macrophages | Inhibition of NO and PGE2 production by suppressing iNOS and COX-2 expression. | [13] |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the anti-inflammatory properties of this compound.

In Vitro Anti-inflammatory Activity in LPS-stimulated RAW 264.7 Macrophages

Objective: To determine the effect of this compound on the production of nitric oxide (NO), TNF-α, and IL-6 in lipopolysaccharide (LPS)-stimulated murine macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (of desired purity)

-

Griess Reagent

-

ELISA kits for TNF-α and IL-6

-

MTT reagent

-

96-well plates

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. A vehicle control group (without LPS or this compound) and an LPS-only control group should be included.

-

Nitric Oxide (NO) Assay:

-

Collect the cell culture supernatant.

-

Mix 50 µL of supernatant with 50 µL of Griess Reagent.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm. A standard curve with sodium nitrite should be used to quantify NO production.

-

-

TNF-α and IL-6 Measurement:

-

Use the collected cell culture supernatant.

-

Determine the concentration of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.

-

-

Cell Viability Assay (MTT):

-

After collecting the supernatant, add MTT solution to the remaining cells in each well.

-

Incubate for 4 hours at 37°C.

-

Add a solubilizing agent (e.g., DMSO) and measure the absorbance at 570 nm to determine cell viability.

-

In Vivo Anti-inflammatory Activity using Carrageenan-induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory effect of this compound on acute inflammation.

Materials:

-

Male Wistar rats (180-200 g)

-

Carrageenan (1% w/v in saline)

-

This compound

-

Indomethacin (positive control)

-

Plethysmometer

Procedure:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

-

Grouping: Divide the animals into groups (n=6 per group):

-

Control group (vehicle)

-

Carrageenan group (vehicle + carrageenan)

-

This compound treated groups (various doses + carrageenan)

-

Positive control group (Indomethacin + carrageenan)

-

-

Drug Administration: Administer this compound or Indomethacin (e.g., intraperitoneally or orally) 30-60 minutes before the induction of inflammation.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

-

Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated using the following formula:

-

% Inhibition = [(Vc - Vt) / Vc] x 100

-

Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

-

Visualization of Signaling Pathways and Experimental Workflows

To further elucidate the proposed mechanisms and experimental designs, the following diagrams are provided.

Caption: In Vitro Anti-inflammatory Experimental Workflow.

Caption: Proposed Inhibition of the NF-κB Signaling Pathway by this compound.

Caption: Proposed Inhibition of the MAPK Signaling Pathway by this compound.

Conclusion

While direct experimental evidence for the anti-inflammatory properties of this compound is currently limited, the existing literature on related compounds and extracts from its plant source provides a strong rationale for its investigation as a potential anti-inflammatory agent. The proposed mechanisms of action, centered on the inhibition of the NF-κB and MAPK signaling pathways, offer a clear direction for future research. The detailed experimental protocols provided in this guide offer a robust framework for the systematic evaluation of this compound's therapeutic potential. Further studies are warranted to isolate and characterize the specific effects of this compound and to establish its quantitative efficacy and safety profile.

References

- 1. Pharmacological Effect of Caulophyllum robustum on Collagen-Induced Arthritis and Regulation of Nitric Oxide, NF-κB, and Proinflammatory Cytokines In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory activities of triterpenoid saponins from Polygala japonica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Saponins of Selected Triterpenoids as Potential Therapeutic Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-Inflammatory Triterpenoids from the Caulophyllum robustum Maximin LPS-Stimulated RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory effects of fucoidan through inhibition of NF-κB, MAPK and Akt activation in lipopolysaccharide-induced BV2 microglia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The inhibition of JNK MAPK and NF-κB signaling by tenuifoliside A isolated from Polygala tenuifolia in lipopolysaccharide-induced macrophages is associated with its anti-inflammatory effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cyanidin-3-O-beta-glucoside inhibits iNOS and COX-2 expression by inducing liver X receptor alpha activation in THP-1 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of inducible nitric oxide synthase and cyclooxygenase-2 expression by flavonoids in macrophage J774A.1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Capillarisin inhibits iNOS, COX-2 expression, and proinflammatory cytokines in LPS-induced RAW 264.7 macrophages via the suppression of ERK, JNK, and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Triterpenoid saponins with anti-inflammatory activities from Ilex pubescens roots - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Antimicrobial Potential of Cauloside F: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cauloside F, a triterpenoid saponin, has emerged as a compound of interest in the quest for novel antimicrobial agents. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the antimicrobial effects of this compound. It is designed to furnish researchers, scientists, and drug development professionals with the essential data and methodologies to inform further investigation and potential therapeutic applications. This document synthesizes the available quantitative data, details relevant experimental protocols, and visualizes conceptual frameworks pertinent to the study of this compound.

Quantitative Antimicrobial Data

The primary investigation into the antibacterial properties of this compound has yielded promising results against clinically relevant Gram-positive bacteria. The following table summarizes the reported inhibitory activity.

| Compound | Microorganism | Strain | Activity Metric | Value | Positive Control | Control Value |

| This compound | Staphylococcus aureus | - | IC₅₀ | 4.95 µg/mL | Ciprofloxacin | 0.12 µg/mL |

| This compound | Staphylococcus aureus | Methicillin-Resistant (MRSA) | IC₅₀ | 4.58 µg/mL | Ciprofloxacin | 0.12 µg/mL |

Table 1: Antibacterial Activity of this compound

Experimental Protocols

While the full detailed experimental protocol for the isolation and specific testing of this compound is not publicly available, a generalized methodology based on standard practices for similar compounds isolated from Lantana montevidensis is presented below. This protocol is intended to serve as a robust starting point for researchers seeking to replicate or build upon existing findings.

Isolation and Purification of this compound

A generalized workflow for the isolation of this compound from its natural source is depicted below. This process typically involves extraction, fractionation, and chromatographic purification.

Caption: A conceptual diagram illustrating the typical steps for isolating this compound.

Antibacterial Susceptibility Testing: Broth Microdilution Method

The following protocol outlines a standard broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) or IC₅₀ of a compound against bacterial strains.

a. Preparation of Bacterial Inoculum:

-

Bacterial strains (Staphylococcus aureus, Methicillin-Resistant Staphylococcus aureus) are cultured on an appropriate agar medium (e.g., Mueller-Hinton Agar) at 37°C for 18-24 hours.

-

A few colonies are suspended in sterile saline solution to achieve a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

The bacterial suspension is further diluted in Mueller-Hinton Broth (MHB) to the final desired concentration for inoculation.

b. Preparation of Test Compound and Controls:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

-

Serial two-fold dilutions of the this compound stock solution are prepared in MHB in a 96-well microtiter plate.

-

A positive control (e.g., Ciprofloxacin) is prepared in the same manner.

-

A negative control (broth with solvent) and a sterility control (broth only) are also included.

c. Inoculation and Incubation:

-

Each well of the microtiter plate is inoculated with the prepared bacterial suspension.

-

The final volume in each well is typically 200 µL.

-

The plate is incubated at 37°C for 18-24 hours.

d. Determination of IC₅₀:

-

After incubation, bacterial growth is assessed by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader.

-

The percentage of growth inhibition is calculated for each concentration of this compound compared to the negative control.

-

The IC₅₀ value, the concentration of the compound that inhibits 50% of bacterial growth, is determined by plotting the percentage of inhibition against the compound concentration.

Caption: Workflow for determining the IC₅₀ of this compound via broth microdilution.

Proposed Mechanism of Antimicrobial Action

Currently, there is no specific research detailing the precise antimicrobial mechanism of action for this compound. However, based on the known activities of other triterpenoid saponins, a general mechanism can be proposed. It is important to note that the following is a theoretical framework and requires experimental validation for this compound.

Triterpenoid saponins are amphiphilic molecules that can interact with and disrupt the integrity of microbial cell membranes. The proposed mechanism involves the hydrophobic triterpenoid backbone intercalating with the lipid bilayer of the bacterial cell membrane, while the hydrophilic sugar moieties remain on the exterior. This interaction can lead to the formation of pores or channels in the membrane, resulting in increased permeability, leakage of essential intracellular components, and ultimately, cell death.

Caption: A logical diagram of the proposed mechanism of action for this compound.

Conclusion and Future Directions

The available data, though limited, suggests that this compound possesses potent antibacterial activity, particularly against Staphylococcus aureus, including methicillin-resistant strains. This positions this compound as a promising candidate for further investigation in the development of new antibacterial therapies.

Future research should focus on:

-

Comprehensive Antimicrobial Spectrum Analysis: Evaluating the activity of purified this compound against a broader range of pathogenic bacteria and fungi.

-

Elucidation of the Mechanism of Action: Conducting detailed studies to confirm the proposed membrane disruption mechanism or identify other potential cellular targets.

-

In Vivo Efficacy and Toxicity Studies: Assessing the therapeutic potential and safety profile of this compound in animal models of infection.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives of this compound to optimize its antimicrobial activity and pharmacokinetic properties.

This technical guide serves as a foundational resource to stimulate and guide these future research endeavors, which are critical for unlocking the full therapeutic potential of this compound.

Unveiling the Antitumor Potential of Cauloside F: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cauloside F is a triterpenoid saponin that has been isolated from Clematis akebioides.[1] While research on the specific antitumor activities of this compound is emerging, the broader class of saponins has demonstrated significant potential in oncology. This technical guide provides a comprehensive overview of the current understanding of this compound's antitumor potential, drawing parallels with other structurally related and well-studied saponins. The focus is on its mechanism of action, supported by available data, detailed experimental protocols, and visual representations of the key signaling pathways involved. This document aims to serve as a foundational resource for researchers and drug development professionals interested in exploring this compound as a potential anticancer therapeutic.

Mechanism of Action: A Non-Apoptotic Pathway

Unlike many conventional chemotherapeutic agents that induce apoptosis, the primary mechanism of action for some related compounds, such as Kahalalide F, appears to be a non-apoptotic form of cell death, specifically oncosis or necrosis.[2][3] This is a critical distinction as it may offer therapeutic advantages in cancers that have developed resistance to apoptosis-based therapies.

The proposed mechanism of action for compounds in this class involves a multi-faceted attack on cancer cells:

-

Membrane Poration: One of the key initial events is the poration of the cell membrane. This action is thought to be similar to that of certain antibiotics, leading to a disruption of the lipid bilayer.[2] This disruption causes cell swelling and the formation of large vacuoles, ultimately leading to the dissolution of the cell membrane.[2]

-

DNA Aggregation: Evidence suggests that these compounds can cause the aggregation of DNA within the cell, further contributing to cellular dysfunction.[2]

-

Deactivation of Apoptosis Control Pathways: While not inducing apoptosis directly, these compounds appear to deactivate key survival pathways, such as the AKT (protein kinase B) and receptor tyrosine kinase (ErbB/Her) pathways.[2] Specifically, Kahalalide F has been shown to target and downregulate the ErbB3 receptor.[2][3]

This unique mechanism of inducing oncosis rather than apoptosis presents a promising avenue for circumventing common drug resistance mechanisms in cancer.

Quantitative Data on Antitumor Activity

The following tables summarize the available quantitative data on the in vitro and in vivo antitumor activity of related saponin compounds, providing a benchmark for the potential efficacy of this compound.

Table 1: In Vitro Cytotoxicity of Related Saponins

| Compound | Cell Line | Cancer Type | IC50 Value | Reference |

| Kahalalide F | A549 | Non-Small Cell Lung Carcinoma | 0.135 µM | [4][5] |

| Kahalalide F | H5578T | Breast Cancer | 0.162 µM | [5] |

| Kahalalide F | Hs-578T | Breast Cancer | 0.479 µM | [5] |

| Kahalalide F | PC-3 | Prostate Cancer | 6.582 µg/ml | [4] |

| Kahalalide F | HCT 116 | Colorectal Carcinoma | 9.843 µg/ml | [4] |

| Trilliumoside A | A549 | Human Lung Cancer | 1.83 μM | [6] |

| Asporychalasin | A549 | Lung Cancer | 0.3 μg/mL | [7] |

| Asporychalasin | HepG2 | Liver Cancer | 0.2 μg/mL | [7] |

| Asporychalasin | MCF-7 | Breast Cancer | 0.4 μg/mL | [7] |

Table 2: In Vivo Antitumor Efficacy of Related Saponins

| Compound | Tumor Model | Cancer Type | Dosage | Tumor Reduction | Reference |

| Kahalalide F | Human Breast Tumor Xenograft | Breast Cancer | 0.245 mg/kg | ~50% reduction in chemotherapy-resistant tumor | [4] |

| Kahalalide F | PC-3 Human Prostate Tumor Xenograft | Prostate Cancer | 0.123 mg/kg | ~35% reduction | [4] |

| Trilliumoside A | Murine Tumor Models (EAC and EAT) | Not Specified | Not Specified | Considerable reduction in tumor volume and ascitic fluid | [6] |

| Copaiba oil resin (COR) | B16F10 Melanoma | Melanoma | 2 g/Kg | 58% reduction in tumor growth, 76% reduction in tumor weight | [8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are generalized protocols based on the cited literature for key experiments in evaluating the antitumor potential of compounds like this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, PC-3) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells per well and allowed to adhere overnight.

-

Compound Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial dilutions of the compound are then added to the wells to achieve a range of final concentrations. Control wells receive the vehicle only.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

In Vivo Xenograft Animal Model

-

Animal Model: Athymic nude mice (4-6 weeks old) are used.

-

Tumor Cell Implantation: Human tumor cells (e.g., 1 x 10^6 to 5 x 10^6 cells in 100 µL of PBS) are injected subcutaneously into the flank of each mouse.

-

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). Tumor volume is measured regularly using calipers (Volume = 0.5 x length x width²).

-

Compound Administration: Mice are randomly assigned to treatment and control groups. This compound, dissolved in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline), is administered via an appropriate route (e.g., intraperitoneal or oral) at a predetermined dosage and schedule. The control group receives the vehicle only.

-

Efficacy Evaluation: Tumor growth is monitored throughout the study. At the end of the experiment, mice are euthanized, and tumors are excised and weighed.

-